![molecular formula C9H7N3O2 B1608087 4-p-Tolyl[1,2,4]triazole-3,5-dione CAS No. 72708-83-9](/img/structure/B1608087.png)

4-p-Tolyl[1,2,4]triazole-3,5-dione

Overview

Description

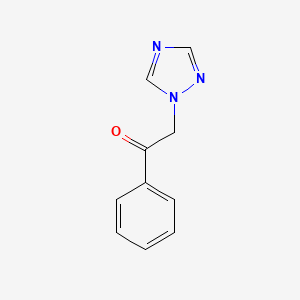

4-p-Tolyl[1,2,4]triazole-3,5-dione, also known as 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD), is an azodicarbonyl compound . PTAD is one of the strongest dienophiles and reacts rapidly with dienes in Diels-Alder reactions . The most prominent use of PTAD was the first synthesis of prismane in 1973 .

Synthesis Analysis

The compound was first synthesized in 1894 by Johannes Thiele and O. Stange . The oxidation of 4-Phenylurazol with lead tetroxide in sulfuric acid yielded small quantities of the substance . It took until 1971 when a practical synthesis was published. The synthesis starts from hydrazine and diethyl carbonate .Molecular Structure Analysis

The NBO atomic charges, frontier molecular orbitals properties, and dipole moments are calculated at SMD/M06-2X/6–311++G (d,p) level .Physical And Chemical Properties Analysis

This compound has a molar mass of 175.15 and appears as a red solid . Its melting point is 165 °C (329 °F; 438 K) .Scientific Research Applications

Oxidation Reagent

4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been utilized as an effective oxidizing agent for the conversion of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, showing moderate to good yields at room temperature (Zolfigol et al., 2006).

Anti-corrosion Additives

Derivatives of 4-p-Tolyl[1,2,4]triazole-3,5-dione, specifically 4-hydroxy-8-isocyano-9-phenyl-3-(p-tolyl)-1,2-dihydropyrimido[2,1-c][1,2,4]triazepine-5,7-dione and its chlorinated version, have been studied for their efficiency in inhibiting mild steel corrosion in acidic environments. These derivatives displayed significant inhibition efficiency, attributed to their adsorption onto the steel surface, conforming to the Langmuir model (Benhiba et al., 2020).

Supramolecular Chemistry

The abnormal Diels–Alder reaction involving substituted oxazoles with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) demonstrates the utility of triazole derivatives in synthesizing complex molecular architectures through [3+2] cycloaddition, further underlined by the X-ray crystal structure analysis of such adducts (Ibata et al., 1992).

Corrosion Protection

The use of 4H-1,2,4-triazole derivatives for the protection of mild steel in hydrochloric acid solutions has been explored, indicating that these compounds act as effective corrosion inhibitors. The inhibition mechanism is attributed to the adsorption of triazole derivatives on the steel surface, following the Langmuir adsorption isotherm model (Bentiss et al., 2007).

Drug Discovery and Bioconjugation

Click chemistry, particularly the copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes, has become instrumental in drug discovery and bioconjugation processes. Triazole products facilitate the development of bioactive molecules through their ability to engage with biological targets via hydrogen bonding and dipole interactions (Kolb & Sharpless, 2003).

Mechanism of Action

Target of Action

The primary target of 4-p-Tolyl[1,2,4]triazole-3,5-dione It is known that similar compounds, such as 4-phenyl-1,2,4-triazoline-3,5-dione (ptad), are strong dienophiles and react rapidly with dienes in diels-alder reactions .

Mode of Action

The compound This compound likely interacts with its targets through a mechanism similar to PTAD. PTAD is known to react rapidly with dienes in Diels-Alder reactions . This suggests that this compound may also interact with its targets through a similar mechanism, leading to changes in the targets’ structure and function.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

4-p-Tolyl[1,2,4]triazole-3,5-dione is known to interact with various biomolecules in biochemical reactions. For instance, it has been used to establish the positional isomerism of soy oil trans, trans conjugated linoleic acid . The positional specificity was confirmed by silver ion HPLC retention time data .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role as a dienophile in Diels-Alder reactions . It binds to dienes, forming stable adducts that can be used for further chemical reactions .

properties

IUPAC Name |

4-(4-methylphenyl)-1,2,4-triazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c1-6-2-4-7(5-3-6)12-8(13)10-11-9(12)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMWFABJLXYBSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)N=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375283 | |

| Record name | 4-p-tolyl[1,2,4]triazole-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72708-83-9 | |

| Record name | 4-p-tolyl[1,2,4]triazole-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine](/img/structure/B1608014.png)

![1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone](/img/structure/B1608022.png)